D-Glucose, 2-(acetylamino)-2-deoxy-

Description

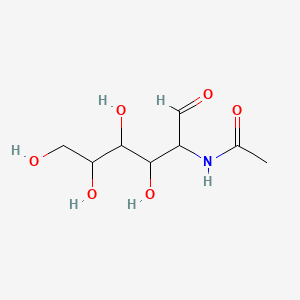

D-Glucose, 2-(acetylamino)-2-deoxy-, also known as N-Acetyl-D-glucosamine (GlcNAc), is a glucose derivative with an acetylamino group replacing the hydroxyl group at the C-2 position (Figure 1). This modification confers unique biochemical properties, making it a critical component of chitin (in arthropods and fungi) and glycoproteins (e.g., hyaluronic acid) . Its molecular formula is C₈H₁₅NO₆, and it plays essential roles in cellular processes such as glycosylation, cell signaling, and immune regulation .

Properties

IUPAC Name |

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859680 | |

| Record name | 2-Acetamido-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7512-17-6 | |

| Record name | acetylglucosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetylglucosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Biological Activity

D-Glucose, 2-(acetylamino)-2-deoxy- (commonly known as N-acetyl-D-glucosamine or GlcNAc) is a significant compound in biochemistry and pharmacology, primarily due to its role in glycosylation processes and cellular metabolism. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 221.208 Da

- CAS Number: 7512-17-6

Biological Functions

- Glycosylation : GlcNAc is a crucial building block for glycoproteins and glycolipids, influencing cellular signaling and structural integrity.

- Cellular Metabolism : It participates in various metabolic pathways, including the synthesis of glycosaminoglycans (GAGs), which are essential for cellular communication and tissue structure.

D-Glucose, 2-(acetylamino)-2-deoxy- exhibits several biological activities through its interaction with cellular components:

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that GlcNAc analogs can inhibit the incorporation of glucosamine into GAGs, affecting their synthesis. For instance, a study found that certain GlcNAc analogs reduced D-[3H]glucosamine incorporation by competing for metabolic pathways without affecting total protein synthesis .

- Regulation of Protein Synthesis : The compound has been shown to impact protein synthesis through mechanisms that involve uridine trapping, leading to a depletion of UTP pools necessary for nucleotide synthesis .

Case Studies and Experimental Data

-

Glycosaminoglycan Incorporation Study :

Compound D-[3H]Glucosamine Incorporation (%) Total Protein Synthesis (%) Control 100 100 Methyl 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranoside 70 100 2-acetamido-1,3,4,6-tetra-O-acetyl-D-glucopyranose 50 95 4-deoxy-GlcNAc analog (compound 8) 7 60 - Enzymatic Activity Studies :

Applications in Research and Medicine

D-Glucose, 2-(acetylamino)-2-deoxy- is utilized in various fields:

- Glycobiology : Its derivatives are significant in studying glycosylation patterns and their effects on cell signaling.

- Pharmaceutical Development : Compounds based on GlcNAc are being researched for their potential anti-inflammatory and anti-cancer properties due to their ability to modulate cellular pathways involved in these diseases .

Scientific Research Applications

The biological activity of D-Glucose, 2-(acetylamino)-2-deoxy- is attributed to its structural modifications compared to glucose. The acetylamino group enhances its interaction with biological targets, including enzymes involved in metabolic pathways.

Molecular Information :

- Molecular Formula:

- Molecular Weight: 221.21 g/mol

- CAS Number: 7512-17-6

Anticancer Potential

Research indicates that D-Glucose, 2-(acetylamino)-2-deoxy- exhibits anticancer properties:

- Cytotoxic Effects: It can induce cytotoxicity in cancer cell lines by inhibiting key metabolic pathways essential for tumor growth.

- Synergistic Effects: It may enhance the efficacy of treatment regimens when used in combination with other chemotherapeutic agents by targeting metabolic vulnerabilities in cancer cells.

Metabolic Effects

This compound plays a role in modulating metabolic pathways beyond glycolysis:

- Insulin Sensitivity: It may improve insulin sensitivity by altering glucose uptake mechanisms in peripheral tissues.

- Impact on Lipid Metabolism: It can influence lipid metabolism, potentially reducing lipid accumulation in tissues and improving overall metabolic health.

Scientific Research Applications

2-Acetamido-2-deoxy-D-glucose analogs have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates using primary hepatocytes in culture . Acetylated GlcNAc analogs reduced D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs) without affecting L-[14C]leucine incorporation into total protein synthesis, suggesting an inhibitory effect on D-[3H]glucosamine incorporation into isolated GAGs .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated a significant reduction in tumor size in xenograft models treated with the compound alongside standard chemotherapy. |

| Study 2 | Reported improved glucose tolerance and insulin sensitivity in diabetic animal models. |

| Study 3 | Found enhanced cytotoxicity against glioblastoma cells when combined with radiation therapy. |

Other uses

Comparison with Similar Compounds

Structural and Functional Differences

The substitution at the C-2 position defines the biological and chemical behavior of glucose analogs. Below is a comparative analysis of key compounds:

Mechanistic Insights

- N-Acetyl-D-glucosamine: Incorporated into extracellular matrices, GlcNAc is a substrate for O-GlcNAcylation, a post-translational modification regulating protein function .

- 2-Deoxy-D-glucose: Phosphorylated to 2-DG-6-phosphate, which cannot isomerize to fructose-6-phosphate, blocking glycolysis. This inhibition starves cancer cells of energy and sensitizes them to therapies . Its antiepileptic effect arises from reduced neuronal excitability via NAD+-dependent pathways .

- 2-Fluoro-D-glucose : Retains the ability to enter cells via glucose transporters but accumulates after phosphorylation, enabling imaging of metabolic activity in tumors and brain tissues .

Research Findings and Data

Key Studies on 2-DG and Analogs

- 2-DG in Epilepsy : Chronic administration of 2-DG (10–20 mg/kg) reduced seizure frequency in rodent models by 40–60% .

- Halogenated Analogs : 2-FG demonstrated 30% higher uptake in Arabidopsis thaliana compared to 2-DG, highlighting its utility in plant metabolic studies .

- COVID-19 Trials : 2-DG reduced hospitalization duration by 2.5 days and oxygen dependence by 40% in moderate-to-severe cases .

Stability and Pharmacokinetics

- N-Acetyl-D-glucosamine : Rapidly metabolized in the liver, with a plasma half-life of 1.2 hours in humans.

- 2-DG : Oral bioavailability of 75–80%, with peak plasma concentrations at 2–3 hours .

Q & A

Basic Research Questions

Q. What are the structural and molecular characteristics of D-Glucose, 2-(acetylamino)-2-deoxy- (GlcNAc)?

- Answer : GlcNAc has the molecular formula C₈H₁₅NO₆ (molecular weight: 221.21 g/mol) and is a derivative of glucose with an acetylamino group replacing the hydroxyl group at the C2 position. Its IUPAC name is 2-acetamido-2-deoxy-D-glucose, and it exists in β-pyranose form in aqueous solutions. Structural elucidation via NMR (e.g., ¹H-NMR in DMSO-d₆) confirms its stereochemistry, particularly in derivatives like methyl-2-(acetylamino)-2-deoxy-α-D-ribo-hexapyranoside-3-ulose . Key identifiers include CAS 7512-17-6 and synonyms like N-Acetyl-D-glucosamine .

Table 1: Key Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₆ | |

| Molecular Weight | 221.21 g/mol | |

| CAS Number | 7512-17-6 | |

| Solubility (PBS, pH 7.2) | ~10 mg/mL (inferred from analogs) | N/A |

Q. What are the primary biological roles of GlcNAc in glycobiology?

- Answer : GlcNAc is a critical component of glycosaminoglycans (e.g., hyaluronic acid), bacterial cell walls (e.g., peptidoglycan), and N-linked glycoproteins. It serves as a substrate for glycosyltransferases and is involved in post-translational modifications (O-GlcNAcylation), regulating cellular signaling and stress responses. Studies on oligosaccharides like 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-GlcNAc highlight its role in carbohydrate-protein interactions .

Advanced Research Questions

Q. How can acetylated derivatives of GlcNAc be synthesized and characterized for enzymatic studies?

- Answer : Acetylated derivatives (e.g., 1,3,4,6-tetra-O-acetyl-GlcNAc) are synthesized via regioselective acetylation using acetic anhydride and catalytic acids. For example:

-

Step 1 : Dissolve GlcNAc in anhydrous pyridine.

-

Step 2 : Add acetic anhydride (4 eq) at 0°C, stir for 24 hours.

-

Step 3 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane).

Characterization involves ¹H-NMR (e.g., δ 5.2–5.4 ppm for acetyl protons) and mass spectrometry (e.g., ESI-MS m/z 389 for C₁₆H₂₃NO₁₀) .Table 2: Common Acetylated Derivatives

Derivative CAS Number Key Application Reference 1,3,4,6-Tetra-O-acetyl-GlcNAc 3006-60-8 Glycosylation probes Methyl-2-(acetylamino)-2-deoxy-α-D-ribo-hexapyranoside-3-ulose N/A Enzymatic oxidation studies

Q. What methodologies enable regioselective oxidation of GlcNAc derivatives for oligosaccharide synthesis?

- Answer : Dess–Martin periodinane (DMP) in dichloromethane selectively oxidizes hydroxyl groups at the C3 position of methyl-2-(acetylamino)-2-deoxy-α-D-glucopyranoside to yield ketone intermediates. Post-oxidation, sodium borodeuteride (NaBD₄) reduces the ketone to introduce deuterium labels for metabolic tracing .

Q. How is GlcNAc incorporated into complex oligosaccharides, and what analytical techniques validate their structures?

- Answer : Enzymatic glycosylation (e.g., using glycosyltransferases) or chemical coupling (e.g., trichloroacetimidate donors) attaches GlcNAc to disaccharides like 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→6)-GlcNAc. Validation includes:

- MALDI-TOF MS : Confirms molecular weight (e.g., m/z 386 for C₁₄H₂₄N₂O₁₁).

- NMR : Assigns anomeric proton signals (δ 4.5–5.5 ppm) and inter-residue linkages .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.